4-(2-hydroxyethyl)-5-methyl-1-(2-thienylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-hydroxyethyl)-5-methyl-1-(2-thienylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. This compound is characterized by its unique structure, which includes a pyrazolone core substituted with hydroxyethyl, methyl, and thienylsulfonyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-hydroxyethyl)-5-methyl-1-(2-thienylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolone core, followed by the introduction of the hydroxyethyl, methyl, and thienylsulfonyl groups through various substitution reactions. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-(2-hydroxyethyl)-5-methyl-1-(2-thienylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The thienylsulfonyl group can be reduced to thiol or sulfide derivatives.
Substitution: The methyl and hydroxyethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the thienylsulfonyl group can produce thiol or sulfide derivatives.
Scientific Research Applications
4-(2-hydroxyethyl)-5-methyl-1-(2-thienylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-hydroxyethyl)-5-methyl-1-(2-thienylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(2-hydroxyethyl)-5-methyl-1-(2-thienylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one: Unique due to its specific substitution pattern and combination of functional groups.
1-(2-hydroxyethyl)-4-(2-thienylsulfonyl)piperazin-1-ium: Similar structure but with a piperazine core instead of a pyrazolone core.
N-(2-hydroxyethyl)-N’-{2-[1-(2-thienylsulfonyl)-2-piperidiny l]ethyl}ethanediamide: Contains similar functional groups but with a different core structure.
Uniqueness
This compound is unique due to its specific combination of functional groups and substitution pattern, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-(2-hydroxyethyl)-3-methyl-2-thiophen-2-ylsulfonyl-1H-pyrazol-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S2/c1-7-8(4-5-13)10(14)11-12(7)18(15,16)9-3-2-6-17-9/h2-3,6,13H,4-5H2,1H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZJCENIQPZCBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1S(=O)(=O)C2=CC=CS2)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.